

A Comparative Guide to the Analytical Characterization of 5-Nitropyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Nitropyridine-2-carbaldehyde

Cat. No.: B155848

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This guide offers a comparative overview of essential analytical methodologies for the comprehensive characterization of **5-Nitropyridine-2-carbaldehyde** ($C_6H_4N_2O_3$), a heterocyclic aromatic compound with applications in organic synthesis and medicinal chemistry.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and detailed experimental protocols to ensure accurate structural elucidation and purity assessment.

Data Presentation: A Comparative Summary of Analytical Techniques

The effective characterization of **5-Nitropyridine-2-carbaldehyde** necessitates a multi-technique approach.^[3] The following table summarizes the key analytical methods, their principles, and the expected quantitative results for this specific molecule.

Analytical Technique	Principle of Analysis	Key Parameters & Expected Observations for 5-Nitropyridine-2-carbaldehyde
¹ H NMR Spectroscopy	Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment of hydrogen atoms.	Solvent: DMSO-d ₆ or CDCl ₃ Expected Chemical Shifts (δ): - Aldehyde proton (-CHO): ~10.1 ppm (singlet) - Pyridine ring protons: ~7.9-9.5 ppm (multiplets, specific shifts influenced by nitro and aldehyde groups)[4]
¹³ C NMR Spectroscopy	Measures the absorption of radiofrequency waves by ¹³ C nuclei to identify the different carbon environments in the molecule.	Solvent: DMSO-d ₆ or CDCl ₃ Expected Chemical Shifts (δ): - Aldehyde carbon (C=O): ~190 ppm - Pyridine ring carbons: ~120-160 ppm
Mass Spectrometry (MS)	Ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio to determine the molecular weight and fragmentation pattern.[5]	Ionization Mode: Electrospray (ESI) or Electron Impact (EI) Molecular Formula: C ₆ H ₄ N ₂ O ₃ [6][7] Molecular Weight: 152.11 g/mol [6] Exact Mass: 152.02219199 Da[6] Expected m/z: 153.0295 [M+H] ⁺ (ESI ⁺), 152.0222 [M] ⁺ (EI)
FTIR Spectroscopy	Measures the absorption of infrared radiation by the molecule, causing vibrations of specific functional groups at characteristic frequencies.	Sample Preparation: KBr pellet or ATR Expected Absorption Bands (cm ⁻¹): - C=O stretch (aldehyde): ~1710-1700 cm ⁻¹ - N-O stretch (nitro group): ~1550-1500 cm ⁻¹ and ~1360-1300 cm ⁻¹ - C-H stretch (aromatic): ~3100-3000 cm ⁻¹

C=N & C=C stretch (pyridine ring): $\sim 1600\text{-}1450\text{ cm}^{-1}$ [\[8\]](#)

HPLC

Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase to assess purity and quantify the compound.[\[3\]](#)

Mode: Reversed-Phase (RP-HPLC) Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 μm)[\[9\]](#) Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., 0.1% TFA or H_3PO_4)[\[9\]](#)[\[10\]](#)[\[11\]](#) Detection: UV-Vis at $\sim 260\text{-}280\text{ nm}$

UV-Vis Spectroscopy

Measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions.

Solvent: Ethanol or Acetonitrile Expected λ_{max} : Dependent on electronic transitions within the nitropyridine aromatic system.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure by identifying the proton and carbon environments.
- Sample Preparation: Dissolve approximately 5-10 mg of **5-Nitropyridine-2-carbaldehyde** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.[\[3\]](#)
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 12 ppm.
 - Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1 for the analyte signals.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire the spectrum until a satisfactory signal-to-noise ratio is obtained.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition.
- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
- Analysis Protocol:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-400.
 - Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.[3]
 - Compare the measured exact mass of the molecular ion with the theoretical exact mass (152.0222 Da) to confirm the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Sample Preparation (KBr Pellet Method):
 - Mix 1-2 mg of **5-Nitropyridine-2-carbaldehyde** with approximately 100 mg of dry, spectroscopic grade KBr powder.
 - Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
 - Press the powder into a transparent pellet using a hydraulic press.[\[3\]](#)
- Analysis Protocol:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Identify the characteristic absorption bands corresponding to the aldehyde, nitro, and pyridine functional groups.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and for quantification.
- Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[\[9\]](#)
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (4.6 x 150 mm, 5 μm particle size).[\[9\]](#)
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[\[11\]](#)

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 270 nm.
- Analysis Protocol:
 - Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare further dilutions as needed.
 - Set up a gradient elution program (e.g., start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
 - Inject 10 µL of the sample solution.
 - Integrate the peak areas in the resulting chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of **5-Nitropyridine-2-carbaldehyde**.

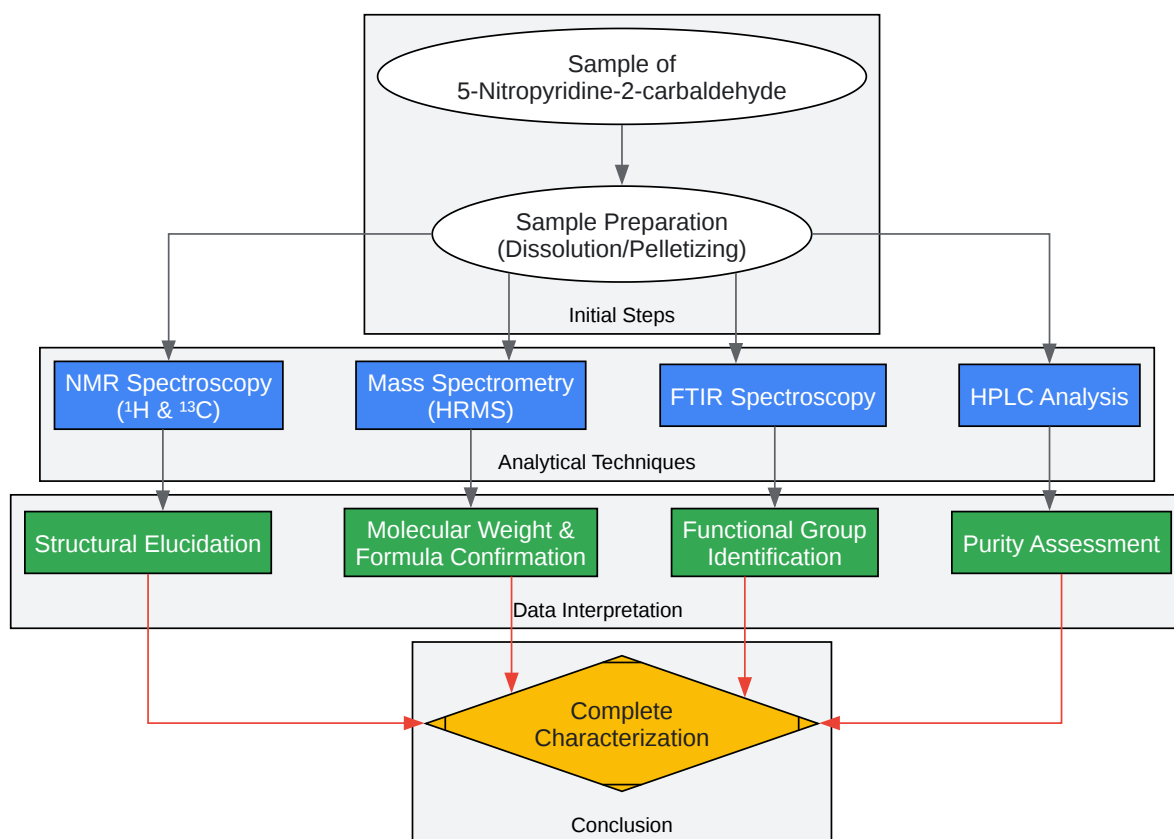


Diagram 1: Experimental Workflow for Characterization

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Caption: A workflow for the analytical characterization of **5-Nitropyridine-2-carbaldehyde**.

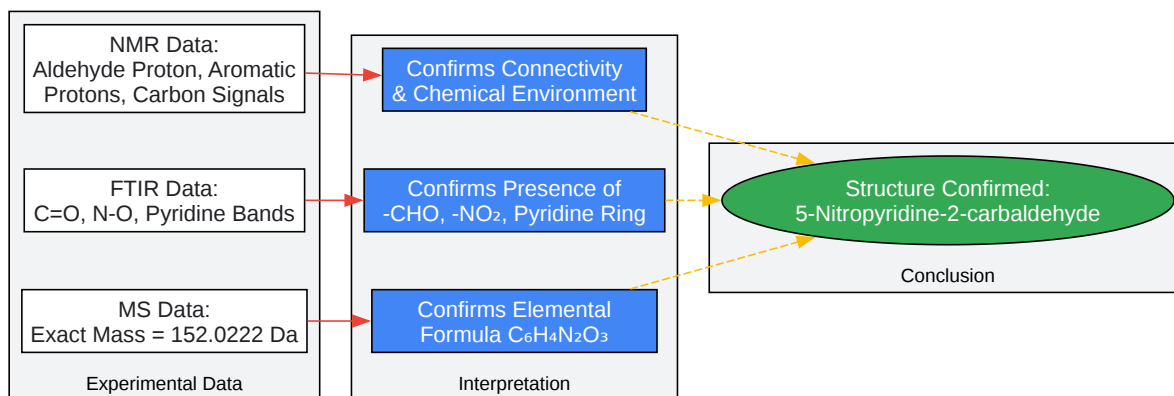


Diagram 2: Logic for Structural Confirmation

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Caption: Logical flow for confirming the chemical structure from spectral data.

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